N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 138112-88-6
VCID: VC21159610
InChI: InChI=1S/C21H21NO2/c1-15-6-8-18(9-7-15)21(23)22-13-12-17-5-3-4-16-10-11-19(24-2)14-20(16)17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
SMILES: CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC3=C2C=C(C=C3)OC
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide

CAS No.: 138112-88-6

Cat. No.: VC21159610

Molecular Formula: C21H21NO2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide - 138112-88-6

Specification

CAS No. 138112-88-6
Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
IUPAC Name N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide
Standard InChI InChI=1S/C21H21NO2/c1-15-6-8-18(9-7-15)21(23)22-13-12-17-5-3-4-16-10-11-19(24-2)14-20(16)17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
Standard InChI Key KQOJUTRDSPSFQR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC3=C2C=C(C=C3)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC3=C2C=C(C=C3)OC

Introduction

Chemical Identity and Structure

Basic Identification

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide is a benzamide derivative with a distinctive structure consisting of a 4-methylbenzamide group attached to a 7-methoxynaphthalen-1-yl moiety via an ethyl linker. This compound can be identified through several standard chemical identifiers as shown in the table below .

ParameterValue
CAS Number138112-88-6
Molecular FormulaC₂₁H₂₁NO₂
Molecular Weight319.4 g/mol
IUPAC NameN-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide

Structural Descriptors

The unique structural features of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide can be represented through various chemical notation systems that help in understanding its three-dimensional arrangement and potential interaction points .

Structural DescriptorValue
InChIInChI=1S/C21H21NO2/c1-15-6-8-18(9-7-15)21(23)22-13-12-17-5-3-4-16-10-11-19(24-2)14-20(16)17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
InChIKeyKQOJUTRDSPSFQR-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC3=C2C=C(C=C3)OC

The structural composition includes a benzamide group (C(=O)N) that serves as a linking element between the 4-methylbenzene and the naphthalene derivative. The methoxy group (-OCH₃) at the 7-position of the naphthalene ring is a significant feature that likely influences the compound's physical properties and potential biological interactions .

Physical and Chemical Properties

Physical Characteristics

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide is typically observed as a white solid at room temperature. While specific data on this exact compound is limited in the available literature, its physical properties can be inferred from its chemical structure and similar compounds .

The presence of both polar groups (amide, methoxy) and nonpolar aromatic rings suggests a compound with moderate polarity. The amide group is capable of hydrogen bonding, which would influence its solubility in various solvents and its potential interactions with biological systems.

Synthesis Methods

General Synthetic Approach

The synthesis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide typically involves a condensation reaction between a carboxylic acid derivative of 4-methylbenzene (such as 4-methylbenzoyl chloride) and 2-(7-methoxynaphthalen-1-yl)ethylamine. This type of reaction follows standard amide formation chemistry, where the amine group reacts with the activated carboxylic acid to form the amide bond.

Research Applications

Synthetic Building Block

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide could serve as an intermediate or building block in the synthesis of more complex molecules. The amide linkage provides a point for further functionalization, while the methoxy group offers another potential site for derivatization through demethylation followed by further modification.

Structure-Activity Relationships

Structural Features of Interest

Several structural features of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide are likely to influence its chemical behavior and potential biological activity:

  • The amide group (-CONH-) serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets

  • The methoxy substituent (-OCH₃) at the 7-position of the naphthalene ring introduces additional polarity and potential for hydrogen bond acceptance

  • The ethyl linker between the naphthalene and amide groups provides conformational flexibility

  • The methyl group on the benzene ring increases lipophilicity and may influence receptor interactions through steric effects

Comparison with Related Compounds

A comparative analysis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide with structurally related compounds can provide insights into its potential properties and applications. One such related compound is N-[2-(7-methoxynaphthalen-1-yl)ethyl]propanamide (CAS: 138112-79-5), which differs in having a propanamide group instead of a 4-methylbenzamide group .

PropertyN-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamideN-[2-(7-methoxynaphthalen-1-yl)ethyl]propanamide
Molecular FormulaC₂₁H₂₁NO₂C₁₆H₁₉NO₂
Molecular Weight319.4 g/mol257.33 g/mol
CAS Number138112-88-6138112-79-5
Key Structural DifferenceContains 4-methylbenzamide groupContains propanamide group

The substitution of the aliphatic propanamide with an aromatic 4-methylbenzamide group would be expected to significantly alter the compound's physical properties, including increased lipophilicity, modified solubility profile, and potentially different binding characteristics with biological targets .

Analytical Characterization

Identification Methods

The identification and characterization of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide can be achieved through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information. Key signals would include those from aromatic protons, methoxy and methyl groups, and the amide NH

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure

  • Infrared Spectroscopy: Would show characteristic bands for the amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and aromatic C=C stretches

  • High-Performance Liquid Chromatography (HPLC): Useful for purity determination and comparison with standards

Future Research Directions

Unexplored Areas

Several aspects of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide remain to be fully investigated:

  • Comprehensive physical property characterization including solubility profiles, pKa values, and partition coefficients

  • Detailed biological activity screening across various target systems

  • Structure-activity relationship studies through systematic modification of the core structure

  • Crystal structure determination to understand three-dimensional arrangements and potential intermolecular interactions

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